N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide features a pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted at position 1 with a 3-chlorophenyl group and at position 5 with a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-12-2-1-3-13(7-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-4-5-15-16(6-11)29-10-28-15/h1-9H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVONOSMTYRDLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide, one typically begins with a multi-step synthesis. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
Introduction of the 3-chlorophenyl group via substitution reactions.
Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety through amide bond formation.
Each step requires specific conditions, such as appropriate solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium-based), and reaction temperatures (ranging from -78°C to 150°C).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis while ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to optimize reaction conditions, reduce waste, and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups (e.g., ketones to alcohols) using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[3,4-d]pyrimidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents (e.g., KMnO₄, CrO₃)
Reducing agents (e.g., NaBH₄, LiAlH₄)
Catalysts (e.g., Pd/C, PtO₂)
Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in protein binding studies.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation due to its interaction with specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound typically involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site or modulate receptor activity by interacting with allosteric sites. Pathways affected by this compound include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure and Functional Group Variations
The pyrazolo[3,4-d]pyrimidinone core is a common feature in several bioactive compounds. Key variations in substituents and their impacts are summarized below:
Table 1: Structural and Functional Comparison
Key Observations from Structural Analogues
Pyrazolo[3,4-d]pyrimidinone Derivatives: Substitution at position 3 with sulfonamide groups (e.g., Example 52 , 10a ) correlates with antiviral or anticancer activity. The target compound’s benzo[d][1,3]dioxole carboxamide group may enhance binding to hydrophobic pockets in target enzymes.
Benzodioxole Carboxamide Derivatives :
- Compounds like IIc and HSD-2 demonstrate that the benzo[d][1,3]dioxole-5-carboxamide moiety contributes to enzyme inhibition (e.g., α-amylase) and hypoglycemic effects. This functional group may similarly influence the target compound’s pharmacodynamics.
Metabolic and Toxicological Profiles :
- The benzodioxole carboxamide group in S807 (a flavor compound) undergoes rapid oxidative metabolism in rat and human liver microsomes . This suggests that the target compound may require structural optimization to improve metabolic stability.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₃ClN₄O₃
- Molecular Weight : 364.77 g/mol
- CAS Number : 899737-67-8
The structure features a pyrazolo[3,4-d]pyrimidine core fused with a benzo[d][1,3]dioxole moiety. The presence of the 3-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound in focus. Preliminary research indicates that it exhibits significant inhibitory effects against various cancer cell lines:
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression, including Aurora kinase and JAK2. These kinases play crucial roles in cell signaling pathways that regulate cell division and survival.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Kinase Inhibition : By inhibiting specific kinases, the compound disrupts critical signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound can increase apoptosis rates in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Case Studies
In a notable study involving various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. The study utilized molecular docking techniques to predict binding affinities and interaction modes with target proteins, revealing significant hydrogen bonding and hydrophobic interactions that enhance its efficacy.
Comparative Analysis with Related Compounds
To provide context regarding the biological activity of this compound, a comparison with other similar compounds is presented below:
| Compound Name | IC50 (µM) | Notable Activity |
|---|---|---|
| N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]... | 27.66 | Antitumor properties |
| N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]... | 4.93 | Antiproliferative effects |
| Benzamide derivatives | <10 | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
